Boc-1,4-顺式-damch HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

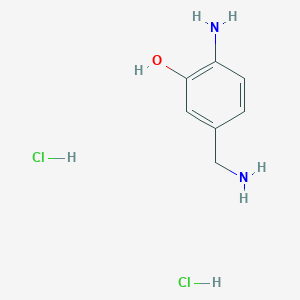

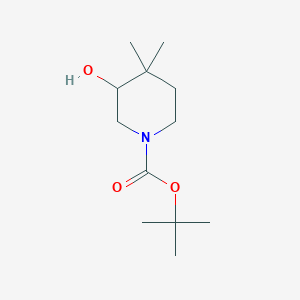

Boc-1,4-cis-damch HCl, also known as N-tert-butoxycarbonyl-1,4-cis-diaminocyclohexane hydrochloride, is a chemical compound used in organic synthesis for peptide and peptidomimetic synthesis. It is an important reagent for peptide synthesis, as it provides a stable, protected form of the amino acid side chain that can be deprotected under mild conditions. Boc-1,4-cis-damch HCl is an efficient and inexpensive reagent, and is widely used in peptide synthesis.

科学研究应用

- Application : Adsorption of tetracycline hydrochloride by Willow Catkins based biochar .

- Method : A novel biochar from willow catkins (WC) was prepared by a two-step pyrolysis and KOH activation to adsorb tetracycline hydrochloride (TCH) in water .

- Results : The maximum adsorption capacity of TCH on KWCBC determined by the Langmuir model was up to 1242.31 mg/g at 45 °C .

- Application : Synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer .

- Method : A green and efficient procedure was established to synthesize 1,4-dihydropyridines via one-pot Hantzsch reactions in buffering conditions without the use of organic solvent .

- Results : This method has several benefits including high yields, an environmentally friendly procedure, short reaction times, and a simple work-up procedure .

Field

Biomass Conversion and Biorefinery

Field

Field

- Application : Boc Deprotection .

- Method : The boc deprotection of a compound using hydrochloric acid (HCl). The reaction mixture was stirred at room temperature for 24 hours .

- Results : The product was provided as a white solid .

- Application : Synthesis of 1,4-dihydropyridines .

- Method : An efficient and green procedure for the Hantzsch reaction by one-pot cyclocondensation of aldehydes .

- Results : This method has several benefits including high yields, an environmentally friendly procedure, short reaction times, and a simple work-up procedure .

Field

Field

- Application : Boc Deprotection .

- Method : The boc deprotection of a compound using hydrochloric acid (HCl). The reaction mixture was stirred at room temperature for 24 hours .

- Results : The product was provided as a white solid .

- Application : Synthesis of 1,4-dihydropyridines .

- Method : An efficient and green procedure for the Hantzsch reaction by one-pot cyclocondensation of aldehydes .

- Results : This method has several benefits including high yields, an environmentally friendly procedure, short reaction times, and a simple work-up procedure .

Field

Field

属性

IUPAC Name |

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXYCYGZIZJGOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-1,4-cis-damch HCl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)

![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)

![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)